molecular formula C18H30O B12633719 (1-Ethoxydecyl)benzene CAS No. 920753-79-3

(1-Ethoxydecyl)benzene

Cat. No.: B12633719
CAS No.: 920753-79-3
M. Wt: 262.4 g/mol
InChI Key: KQGABGXGOVCINQ-UHFFFAOYSA-N
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Description

(1-Ethoxydecyl)benzene: is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl chain that has an ethoxy group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxydecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromo-1-ethoxydecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxydecyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.

Major Products:

    Oxidation: Formation of ethoxydecanoic acid.

    Reduction: Formation of decylbenzene.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: (1-Ethoxydecyl)benzene is used as an intermediate in organic synthesis, particularly in the production of surfactants and detergents. Its unique structure allows for the modification of physical and chemical properties of the final products.

Biology and Medicine: In biological research, this compound derivatives are studied for their potential use as bioactive compounds. They may exhibit antimicrobial or antifungal properties, making them candidates for pharmaceutical development.

Industry: The compound is used in the formulation of lubricants and plasticizers. Its ability to modify the viscosity and flexibility of materials makes it valuable in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1-Ethoxydecyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring provides a stable aromatic core that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

    Decylbenzene: Lacks the ethoxy group, resulting in different physical and chemical properties.

    Ethoxybenzene: Has a shorter alkyl chain, affecting its solubility and reactivity.

    1-Ethoxy-3-methylbenzene: Contains a methyl group instead of a decyl chain, leading to variations in its applications and behavior.

Uniqueness: (1-Ethoxydecyl)benzene is unique due to the presence of both a long alkyl chain and an ethoxy group This combination imparts distinct properties such as enhanced solubility in organic solvents and increased reactivity in chemical transformations

Properties

CAS No.

920753-79-3

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1-ethoxydecylbenzene

InChI

InChI=1S/C18H30O/c1-3-5-6-7-8-9-13-16-18(19-4-2)17-14-11-10-12-15-17/h10-12,14-15,18H,3-9,13,16H2,1-2H3

InChI Key

KQGABGXGOVCINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1=CC=CC=C1)OCC

Origin of Product

United States

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